1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-
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Overview
Description
1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- is a heterocyclic organic compound that features an imidazole ring substituted with a 5-chloro-2-nitrophenyl group and two phenyl groups
Preparation Methods
The synthesis of 1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the 5-chloro-2-nitrophenyl group: This step involves the nitration of a suitable precursor followed by chlorination.
Attachment of phenyl groups: This can be done through Friedel-Crafts alkylation reactions using benzene and a suitable catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives with different substituents on the ring. For example:
1H-Imidazole, 2-(5-bromo-2-nitrophenyl)-4,5-diphenyl-: Similar structure but with a bromine atom instead of chlorine.
1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.
The uniqueness of 1H-Imidazole, 2-(5-chloro-2-nitrophenyl)-4,5-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
646534-32-9 |
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Molecular Formula |
C21H14ClN3O2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H14ClN3O2/c22-16-11-12-18(25(26)27)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24) |
InChI Key |
IWLIMRCCEKQJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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